3-(2,4-Dimethoxyphenyl)propan-1-amine
Description
Overview of Phenethylamine (B48288) Derivatives and their Significance in Synthetic Design
Phenethylamines, a class of organic compounds featuring a phenethylamine backbone, are of paramount importance in the field of synthetic organic chemistry. The basic structure consists of a phenyl ring attached to an amino group via a two-carbon sidechain. This structural motif is present in a vast array of natural products, including hormones and alkaloids, as well as in a multitude of synthetic molecules with diverse applications. The versatility of the phenethylamine scaffold lies in its susceptibility to a wide range of chemical modifications on the aromatic ring, the ethyl sidechain, and the amino group, allowing for the synthesis of a broad spectrum of derivatives with tailored properties.
Structural Classification and Nomenclature of Amines with Dimethoxyaryl Moieties
Amines bearing a dimethoxyaryl moiety are a significant subclass of phenethylamine derivatives. The nomenclature of these compounds follows the systematic rules of organic chemistry, where the positions of the two methoxy (B1213986) (-OCH₃) groups on the aryl (phenyl) ring are indicated by numerical locants. For instance, in 3-(2,4-Dimethoxyphenyl)propan-1-amine, the "2,4-dimethoxy" prefix specifies the attachment of the methoxy groups to the second and fourth carbons of the phenyl ring. The "propan-1-amine" suffix indicates a three-carbon chain with an amine group at the first carbon.
These amines can be further classified based on the substitution pattern of the methoxy groups on the aromatic ring, which can significantly influence the electronic properties and reactivity of the molecule. Common isomers include the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxy substituted analogs.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,4-Dimethoxybenzenepropanamine |
| CAS Number | 465529-37-7 |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
Historical Context of Dimethoxyphenylpropanamines in Chemical Research
The exploration of dimethoxyphenylpropanamines is deeply rooted in the broader historical investigation of phenethylamine derivatives, which gained significant momentum in the mid-20th century. Pioneers in this field, such as Alexander Shulgin, systematically synthesized and studied a vast number of substituted phenethylamines, including many with dimethoxy and other alkoxy substitutions. This early research was often focused on understanding the structure-activity relationships of these compounds. The 2,5-dimethoxy substitution pattern, in particular, was extensively investigated, leading to the discovery of the "2C" family of compounds. While the 2,4-dimethoxy substitution has been explored to a lesser extent in that specific context, the foundational work on related isomers laid the groundwork for understanding the chemical behavior and potential applications of all dimethoxyphenylpropanamine scaffolds.
Scope and Academic Relevance of this compound in Advanced Synthetic Methodologies
In contemporary organic synthesis, this compound and its analogs are recognized as valuable building blocks for the construction of more complex molecules, particularly heterocyclic systems. The presence of the primary amine and the electron-rich dimethoxy-substituted phenyl ring provides two reactive sites for a variety of chemical transformations.
One of the most significant applications of β-arylethylamines, including this compound, is in the synthesis of isoquinoline (B145761) alkaloids and related heterocyclic structures. The Pictet-Spengler reaction, a classic acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for the construction of tetrahydroisoquinolines. wikipedia.orgjk-sci.com The electron-donating nature of the two methoxy groups on the phenyl ring of this compound activates the aromatic ring towards electrophilic substitution, facilitating this cyclization under milder conditions. jk-sci.com
Furthermore, this compound can serve as a precursor in other cyclization strategies for the synthesis of various nitrogen-containing heterocycles. Its primary amine functionality allows for its incorporation into multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products. The dimethoxyphenyl moiety can also influence the regioselectivity and stereoselectivity of these reactions.
The academic relevance of this compound extends to its potential use in the synthesis of novel molecular scaffolds for various research applications. The ability to further functionalize both the amine and the aromatic ring opens up avenues for creating libraries of diverse compounds for screening and discovery programs.
| Spectroscopic Data | Predicted/Typical Values |
| ¹H NMR (CDCl₃, ppm) | δ 6.9-7.2 (m, 3H, Ar-H), 3.8-3.9 (s, 6H, 2x OCH₃), 2.7-2.9 (t, 2H, Ar-CH₂), 2.6-2.8 (t, 2H, CH₂-N), 1.7-1.9 (m, 2H, CH₂), 1.2-1.4 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 158-160 (C-O), 125-130 (Ar-C), 100-105 (Ar-C), 55-56 (OCH₃), 40-42 (CH₂-N), 30-32 (CH₂), 25-27 (Ar-CH₂) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2800-3000 (C-H stretch), 1600-1620 (C=C stretch, aromatic), 1200-1300 (C-O stretch, ether) |
| Mass Spectrum (EI, m/z) | 195 (M⁺), 151, 121 |
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8H,3-4,7,12H2,1-2H3 |
InChI Key |
AGBIQJYUSSEZCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCN)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,4 Dimethoxyphenyl Propan 1 Amine and Analogues
Retrosynthetic Analysis of 3-(2,4-Dimethoxyphenyl)propan-1-amine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.injocpr.comicj-e.org For this compound, the most logical disconnection involves the carbon-nitrogen (C-N) bond of the primary amine, as this corresponds to reliable and well-established chemical reactions. amazonaws.com
This C-N bond disconnection suggests two primary synthetic strategies:
Reductive Amination: This approach involves disconnecting the C-N bond to reveal a carbonyl precursor, specifically 3-(2,4-dimethoxyphenyl)propanal (B8762431), and an ammonia (B1221849) source. The forward reaction would involve forming an imine from the aldehyde and ammonia, which is then reduced to the target amine.
Nucleophilic Substitution: This strategy also breaks the C-N bond, but envisions the propyl chain as an electrophile and the nitrogen atom as a nucleophile. This leads to a precursor such as 1-(3-halopropyl)-2,4-dimethoxybenzene, which can react with an ammonia equivalent (e.g., sodium azide (B81097) followed by reduction, or a protected amine) to form the final product.
These two pathways represent the most common and practical approaches for constructing the this compound scaffold.
Classical Preparative Routes
Based on the retrosynthetic analysis, two major classes of preparative methods are employed for the synthesis of the target compound and its analogues: reductive amination and nucleophilic substitution.
Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The process involves the conversion of a ketone or aldehyde into an amine through an intermediate imine, which is reduced in situ or in a subsequent step. wikipedia.orgyoutube.com This method is widely favored due to its efficiency and the frequent possibility of a one-pot procedure. wikipedia.org
The synthesis of this compound via reductive amination begins with the corresponding carbonyl compound. The primary precursor is 3-(2,4-dimethoxyphenyl)propanal . This aldehyde can be reacted with ammonia or an ammonia source under mildly acidic conditions to form an intermediate imine. This imine is subsequently reduced to yield the target primary amine.
An alternative, though less direct, route could potentially start from 1-(2,4-dimethoxyphenyl)propan-2-one . However, reductive amination of this ketone would lead to a different isomer, 3-(2,4-dimethoxyphenyl)propan-2-amine. To obtain the target compound from a ketone, one would need to start with 1-(2,4-dimethoxyphenyl)propan-1-one , which upon reductive amination would yield 1-(2,4-dimethoxyphenyl)propan-1-amine, again a different isomer. Therefore, 3-(2,4-dimethoxyphenyl)propanal is the key carbonyl precursor for the desired product.
The synthesis of the precursor aldehyde itself can be achieved through various methods, often starting from 2,4-dimethoxybenzaldehyde (B23906) or a related derivative, followed by chain extension reactions.
The critical step in reductive amination is the reduction of the imine intermediate. The choice of reducing agent is important as it must selectively reduce the imine in the presence of the starting carbonyl group, especially in one-pot reactions. masterorganicchemistry.com Several reducing agents are commonly employed, each with specific advantages.
Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for reductive amination. masterorganicchemistry.comharvard.edu It is mild enough not to reduce aldehydes and ketones at the neutral or slightly acidic pH (typically pH 6-7) required for imine formation, but it readily reduces the protonated iminium ion. harvard.edu This selectivity allows for convenient one-pot procedures where the carbonyl compound, amine, and reducing agent are all combined. masterorganicchemistry.com A significant drawback is the high toxicity of NaBH₃CN and its cyanide byproducts. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent has become a popular alternative to NaBH₃CN. masterorganicchemistry.comharvard.edu It is also a mild and selective reducing agent that works well for a wide range of aldehydes and ketones with primary and secondary amines. harvard.edu A key advantage is that it is non-toxic and does not release cyanide, making it a safer choice. harvard.edu Acetic acid is often used as a catalyst in these reactions. harvard.edu
Sodium Borohydride (B1222165) (NaBH₄): While a powerful reducing agent for carbonyls, NaBH₄ can be used for reductive amination under controlled conditions. masterorganicchemistry.com Often, the imine is pre-formed and isolated before the reduction step to prevent the reduction of the starting aldehyde or ketone. harvard.edu However, one-pot methods have been developed, often using methanol (B129727) as a solvent, which can accelerate imine formation. harvard.edu
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel. It is an effective method and is considered a "green" chemistry approach as it avoids the use of hydride reagents and produces only water as a byproduct. The reaction is typically carried out by mixing the carbonyl compound and the amine source under a hydrogen atmosphere in the presence of the catalyst.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Conditions | Advantages | Disadvantages |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | High selectivity for imines, allows one-pot reactions. masterorganicchemistry.comharvard.edu | Highly toxic, generates cyanide waste. harvard.edu |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid (AcOH) | Non-toxic, high yield, broad substrate scope. harvard.edu | More expensive than other borohydrides. |
| Sodium Borohydride | NaBH₄ | Methanol | Inexpensive, readily available. | Can reduce the starting carbonyl; often requires a two-step process. masterorganicchemistry.comharvard.edu |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C) | Ethanol (B145695), H₂ atmosphere | "Green" method, high efficiency. | Requires specialized hydrogenation equipment. |
An alternative to reductive amination is the construction of the C-N bond via a nucleophilic substitution (Sₙ2) reaction. This method involves the displacement of a leaving group on the propyl chain by an amine nucleophile.
In this synthetic route, the key precursor is an electrophile, such as 1-(3-bromopropyl)-2,4-dimethoxybenzene or a corresponding tosylate or mesylate. This substrate is then reacted with a suitable amine precursor that acts as the nucleophile.
Direct Alkylation with Ammonia: While seemingly the most straightforward approach, using ammonia as the nucleophile is often problematic. The primary amine product is itself nucleophilic and can react with another molecule of the alkylating agent, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. orgsyn.org This lack of selectivity results in a mixture of products that can be difficult to separate, leading to low yields of the desired primary amine.
Alkylation of Protected Amines: To overcome the issue of over-alkylation, a common strategy is to use a protected form of ammonia. orgsyn.org One effective method involves the use of 2-nitrobenzenesulfonamides. A primary amine can be converted into a sulfonamide, which can then be alkylated. The resulting N,N-disubstituted sulfonamide is no longer nucleophilic, preventing further alkylation. The 2-nitrobenzenesulfonyl group can then be cleanly removed under mild conditions (e.g., using a thiol nucleophile like thiophenol) to liberate the desired amine. orgsyn.org Other nitrogen nucleophiles that serve as ammonia equivalents include sodium azide, which yields an alkyl azide that can be subsequently reduced to the primary amine, for instance, by catalytic hydrogenation or with lithium aluminum hydride (LiAlH₄).
Table 2: Nucleophilic Substitution Strategies for Amine Synthesis
| Nucleophile/Amine Precursor | Electrophile (LG = Leaving Group) | Key Steps | Advantages | Disadvantages |
| Ammonia (NH₃) | 1-(3-LG-propyl)-2,4-dimethoxybenzene | Direct reaction with the electrophile. | Atom economical, simple reagent. | Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. orgsyn.org |
| Sodium Azide (NaN₃) | 1-(3-LG-propyl)-2,4-dimethoxybenzene | 1. Sₙ2 reaction to form an alkyl azide. 2. Reduction of the azide to an amine. | Good nucleophile, avoids over-alkylation. | Azides are potentially explosive; requires a subsequent reduction step. |
| 2-Nitrobenzenesulfonamide | 1-(3-LG-propyl)-2,4-dimethoxybenzene | 1. Alkylation of the sulfonamide. 2. Deprotection to yield the amine. | Prevents over-alkylation, high yields of the desired product. orgsyn.org | Requires additional protection and deprotection steps. |
Nucleophilic Substitution Approaches
Utilization of Halogenated Intermediates
One common approach to constructing the this compound framework involves the use of halogenated precursors. A typical strategy begins with a Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride). This reaction yields a halogenated ketone, 3-chloro-1-(2,4-dimethoxyphenyl)propan-1-one.
Subsequent reduction of the ketone and the displacement of the halide with an amino group or a surrogate are required. The ketone can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction. Following this, the chloro group can be substituted by an amine. A more direct route involves the reductive amination of the halogenated ketone. In this process, the ketone reacts with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the desired amine directly. This pathway offers an efficient method for creating the carbon skeleton and introducing the amine functionality.
Grignard Reaction Pathways Leading to Propanamine Skeletons
Grignard reactions provide a powerful tool for carbon-carbon bond formation and can be adapted to synthesize the propanamine skeleton. thermofisher.com A key intermediate, 2,4-dimethoxyphenylmagnesium bromide, can be prepared from the corresponding 1-bromo-2,4-dimethoxybenzene (B92324) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com
This Grignard reagent can then react with a suitable three-carbon electrophile. For instance, reaction with 3-halopropanenitrile (e.g., 3-chloropropanenitrile) would form 4-(2,4-dimethoxyphenyl)-4-oxobutanenitrile. The nitrile group can then be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding the target this compound. Another potential electrophile is an epoxide, such as epichlorohydrin, which would introduce a three-carbon chain with functionality that can be converted to the amine. The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. youtube.com
Mannich Reaction Derivations
The Mannich reaction is a classic three-component condensation that forms β-amino carbonyl compounds, known as Mannich bases. oarjbp.combeilstein-journals.org This reaction is a versatile method for introducing an aminomethyl group into a molecule. ias.ac.in In a typical setup, a compound with an active hydrogen (like a ketone), a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine are condensed. plantarchives.org
For the synthesis of a precursor to this compound, 2,4-dimethoxyacetophenone could serve as the ketone component. Reaction with formaldehyde (B43269) and a suitable amine, such as dimethylamine, would yield a β-aminoketone. Subsequent chemical modifications, including reduction of the ketone and potential manipulation of the amine substituent, would be necessary to arrive at the final propanamine structure. Modern variations of the Mannich reaction have expanded its scope, sometimes employing pre-formed imines or using electron-rich aromatic compounds in place of the ketone, which could offer alternative pathways to analogues of the target compound. beilstein-journals.org
Modern Synthetic Techniques
Recent advancements in synthetic chemistry have focused on producing enantiomerically pure chiral amines, which are critical building blocks for pharmaceuticals and other biologically active molecules. researchgate.netyale.edu
Asymmetric Synthesis and Chiral Resolution for Enantiomerically Pure Forms
The creation of single-enantiomer chiral amines related to this compound can be achieved through two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture. Asymmetric synthesis aims to create a single enantiomer from the outset, while chiral resolution separates a pre-existing 50:50 mixture of enantiomers. yale.edumdpi.com
Asymmetric catalysis is a premier method for the efficient synthesis of chiral amines. thieme-connect.de Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful technique. nih.govglobethesis.com In this approach, a prochiral precursor, such as an enamine or imine, is hydrogenated using a catalyst composed of a transition metal (e.g., rhodium, iridium, or ruthenium) and a chiral ligand. acs.orgacs.org The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thereby producing one enantiomer in excess.
For example, β-aryl enamides can be hydrogenated with high enantioselectivity using rhodium catalysts bearing chiral bisphosphine ligands like DuanPhos. globethesis.com Similarly, iridium complexes paired with chiral phosphoric acids have been shown to effectively catalyze the amination of secondary alcohols, yielding chiral amines with high enantioselectivity. thieme-connect.de The choice of catalyst and reaction conditions is critical to achieving high yields and high enantiomeric excess (ee). nih.govacs.org
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Rh-DuanPhos | Cyclic Dienamide | Chiral Cyclic Allylic Amine | Up to 99% globethesis.com |
| Ir/(S,S)-f-Binaphane | N-Alkyl α-aryl furan-imine | Chiral N-Alkyl Amine | Up to 90% nih.govacs.org |
| Ir-Complex / Chiral Phosphoric Acid | Secondary Alcohol + Amine | Chiral Branched Amine | Up to 99% thieme-connect.de |
| Rh-TaniaPhos | β-Enamine Phosphonate | Chiral β-Amino Phosphonate | 80-86% globethesis.com |
When a racemic mixture is synthesized, it can be separated into its constituent enantiomers through resolution techniques.
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers. mdpi.com In a typical kinetic resolution, a racemic amine is reacted with an acyl donor (e.g., an ester) in the presence of a lipase. nih.gov The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine (amide) and the unreacted amine can then be separated by standard chemical techniques. Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia are widely used for their efficiency and broad substrate scope. mdpi.comnih.govnih.gov The choice of solvent and acyl donor can significantly impact the reaction's conversion rate and enantioselectivity. mdpi.comalmacgroup.com
| Enzyme | Substrate Type | Acyl Donor | Key Finding |
| Candida rugosa MY Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate (B1210297) | Achieved 96.2% ee for the product with an E-value of 67.5. mdpi.com |
| Pseudomonas cepacia Lipase | Ethyl 3-hydroxy-3-phenylpropanoate | (Hydrolysis) | Resulted in 50% conversion, with the recovered ester having 98% ee. scielo.br |
| Alcaligenes spp. Lipase | Ethyl 3-phenylbutanoate | (Hydrolysis) | Produced the (S)-acid with 97% ee (E >200). almacgroup.com |
| Pseudomonas fluorescens Lipase | Ethyl 3-phenylbutanoate | (Hydrolysis) | Achieved 50% conversion with 98% ee for the acid and 99% ee for the ester. almacgroup.com |
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. phenomenex.comcsfarmacie.cz CSPs are designed with chiral selectors that interact diastereomerically with the enantiomers in a racemic mixture, causing them to travel through the column at different rates and thus elute separately. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Lux® columns), are widely used for their broad applicability in separating various classes of chiral compounds, including amines. nih.govmdpi.com The separation is influenced by the mobile phase composition, including the type of organic modifier and additives used. nih.gov For amines, basic additives are often required to achieve good peak shape and resolution. mdpi.com Another approach involves derivatizing the racemic amine with a chiral agent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.gov
| Chiral Stationary Phase (CSP) | Analyte Type | Key Separation Parameters |
| Cyclobond I (beta-cyclodextrin) | 3-Phenyl-3-(pyridyl)propylamine analogues | Direct separation achieved with R > 0.9 and α > 1.07. nih.gov |
| RP-18 (with β-CD additive) | 3-Phenyl-3-(pyridyl)propylamine analogues | Mobile phase additive approach with R > 0.4 and α > 1.03. nih.gov |
| LUX Cellulose-3® / CHIRALCEL-ODH® | Chiral aromatic amines and amides | Effective baseline separation for various amines and their derivatives. mdpi.com |
| AmyCoat® | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Mobile phase: hexane/2-propanol/diethylamine. |
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a crucial step in the synthesis of the this compound backbone. nih.govresearchgate.net Palladium-catalyzed reactions, in particular, are widely employed for their efficiency and functional group tolerance. ustc.edu.cn Key reactions applicable to the synthesis of this compound include the Heck, Suzuki, Sonogashira, and Hiyama couplings. mdpi.commdpi.com
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation (except in the Heck reaction), and reductive elimination. mdpi.com
Heck Reaction : This reaction could involve the coupling of 1-halo-2,4-dimethoxybenzene with an alkene such as allylamine (B125299) or a protected derivative. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a precursor like palladium(II) acetate, and requires a base. ustc.edu.cnmdpi.com
Suzuki Coupling : A potential Suzuki coupling route would involve the reaction of a 2,4-dimethoxyphenylboronic acid with a 3-halopropan-1-amine derivative. This reaction is known for its mild conditions and the low toxicity of its boron-based reagents.
Sonogashira Coupling : This method could be used to couple 1-halo-2,4-dimethoxybenzene with a terminal alkyne like propargylamine. The resulting alkyne could then be reduced to the desired propane-1-amine. The reaction is co-catalyzed by palladium and copper complexes. kaust.edu.sa
The choice of catalyst, ligands, base, and solvent is critical for the success of these coupling reactions. Electron-donating ligands can increase the activity, selectivity, and stability of the palladium catalysts. mdpi.com
Table 1: Overview of Applicable Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Aryl Component | Propane Chain Component | Typical Catalyst System |
|---|---|---|---|
| Heck Reaction | Aryl Halide (e.g., 1-bromo-2,4-dimethoxybenzene) | Alkene (e.g., Allylamine) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
| Suzuki Coupling | Arylboronic Acid (e.g., 2,4-Dimethoxyphenylboronic acid) | Alkyl Halide (e.g., 3-Bromopropan-1-amine) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Sonogashira Coupling | Aryl Halide (e.g., 1-iodo-2,4-dimethoxybenzene) | Terminal Alkyne (e.g., Propargylamine) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Hiyama Coupling | Aryl Halide (e.g., 1-bromo-2,4-dimethoxybenzene) | Organosilane (e.g., Allyltrimethoxysilane) | [PdCl(allyl)]₂, Activator (e.g., TBAF) |
Green Chemistry Approaches in Dimethoxyphenylpropanamine Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.comrsc.org In the synthesis of dimethoxyphenylpropanamine derivatives, these principles are applied through solvent-free reaction environments and mechanochemistry.
Performing organic syntheses without solvents offers significant environmental benefits, including reduced waste and lower costs associated with solvent purchasing and disposal. nih.govijrpr.com The absence of a solvent leads to higher reactant concentrations, which can accelerate reaction rates and improve yields. ijrpr.com
Solvent-free conditions can be achieved by heating the neat reactants or by using microwave irradiation. researchgate.net For instance, the synthesis of propargylamines, which are structurally related to the target compound, has been successfully achieved under solvent-free conditions via A³ and KA² coupling reactions. rsc.org Similarly, a general and environmentally friendly method for amide synthesis from phenyl esters and aryl amines has been developed that is performed without any transition metals or solvents. nih.govrsc.org
A relevant example is the solvent-free synthesis of a chalcone, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, which serves as a precursor to related propanone structures. This reaction proceeds by mixing the aldehyde and ketone reactants with a catalytic amount of sodium hydroxide (B78521) in the absence of any solvent. mdpi.com The resulting propenone can then be converted to the corresponding propanamine through subsequent reduction and amination steps, which can also be designed to follow green chemistry principles.
Mechanochemistry involves the use of mechanical energy, typically from grinding or ball milling, to induce chemical transformations. nih.gov These reactions are usually performed in the solid state and under solvent-free conditions, leading to accelerated reactions and sometimes altered product selectivity. nih.gov IUPAC has recognized mechanochemistry as a key chemical innovation for its green credentials. nih.gov
This technique is applicable to a wide range of organic reactions, including the synthesis of imines and amides. acs.orgmdpi.com A mechanochemical method based on manual grinding of fluorinated benzaldehydes and various amines has been shown to produce imines in good-to-excellent yields in as little as 15 minutes, often without the need for further purification. mdpi.comnih.gov
In a highly analogous synthesis, a mechanochemical process was used to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone. The process involves mixing 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone with a catalytic amount of sodium hydroxide at room temperature. mdpi.com This method avoids bulk solvents, with the product being isolated through simple recrystallization, leading to a favorable environmental impact factor (E-factor). mdpi.com Such a ketone could be a key intermediate in a synthetic route to the target amine via reductive amination.
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and pressure.
The solvent plays a crucial role in solution-based chemical transformations, influencing reaction rates, selectivity, and equilibria. whiterose.ac.uk In transition metal-catalyzed cross-coupling reactions, the solvent can affect the solubility of reactants, the stability of the catalyst, and the nature of the catalytic species itself. whiterose.ac.uk
For palladium-catalyzed reactions like the Heck coupling, dipolar aprotic solvents are often the preferred choice. mdpi.comwhiterose.ac.uk N,N-Dimethylformamide (DMF) is a classic example, capable of dissolving a wide range of organic compounds and inorganic salts while having a sufficiently high boiling point (153 °C) to facilitate reactions at elevated temperatures. whiterose.ac.uk Studies on Heck reactions have shown that DMF often provides the best yields compared to other solvents like ethanol, DMSO, acetonitrile (B52724), and THF. researchgate.net The choice of solvent can also depend on the specific base used in the reaction. For example, in the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene, a water/Et₃N/TBAB system provided excellent conversion rates. researchgate.net
Table 2: Effect of Different Solvents on Heck Coupling Yield
| Solvent | Base | Yield (%) | Reference |
|---|---|---|---|
| DMF | K₂CO₃ | Excellent | researchgate.net |
| EtOH | K₂CO₃ | Unsatisfactory | researchgate.net |
| DMSO | K₂CO₃ | Unsatisfactory | researchgate.net |
| CH₃CN | K₂CO₃ | Unsatisfactory | researchgate.net |
| THF | K₂CO₃ | Unsatisfactory | researchgate.net |
Note: This table is based on a representative Heck coupling reaction and illustrates general solvent effects. researchgate.net
Temperature is a critical parameter in chemical synthesis. Increasing the temperature generally accelerates reaction rates, but excessively high temperatures can lead to catalyst decomposition, byproduct formation, and reduced selectivity. mdpi.com For many Heck reactions, the temperature is typically maintained in the range of 50 to 160 °C. mdpi.com Optimization studies for Sonogashira couplings have shown that both reaction time and temperature significantly impact conversion rates; lower temperatures or shorter times result in less product formation. nih.gov The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the integrity of the catalyst and products.
Pressure can also be an important variable, particularly in reactions involving gaseous reagents or where the reaction mechanism has a negative activation volume. High pressure has been shown to have a beneficial effect on Heck reactions, potentially by influencing the oxidative addition and migratory insertion steps of the catalytic cycle. mdpi.com According to the principles of green chemistry, reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements and their associated environmental and economic impacts. kaust.edu.sa Therefore, catalyst systems that are active under milder conditions are highly desirable.
Table 3: Optimization of Temperature in a Sonogashira Coupling Reaction
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|
| 1 | 25 | 24 | High | nih.gov |
| 2 | 4 | 24 | Lower | nih.gov |
| 3 | 25 | 18 | Lower | nih.gov |
Note: This table illustrates the general effect of temperature and time on a representative palladium-promoted inverse Sonogashira reaction. nih.gov
Catalyst Selection and Loading
The reduction of aromatic nitriles to primary amines is a well-established transformation, yet achieving high selectivity and yield requires careful selection of the catalyst and its loading. The primary challenge is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the final primary amine product. tue.nlwikipedia.org Catalysts commonly employed for this purpose include Group 10 metals like Raney Nickel and Palladium on Carbon (Pd/C), as well as Rhodium and Ruthenium-based systems. wikipedia.orggoogle.comthieme-connect.de
Raney Nickel: As a cost-effective and highly active catalyst, Raney Nickel is frequently used in industrial nitrile hydrogenations. tue.nlchemrxiv.org To enhance selectivity towards the primary amine, the reaction is often conducted in the presence of ammonia or a basic substance, which helps to suppress the formation of secondary amines. tue.nl Alternatively, using potassium borohydride (KBH4) as the hydrogen source in conjunction with Raney Nickel in an ethanol solvent has been shown to be an efficient and mild method for reducing nitriles to primary amines with good to excellent yields. umich.edu The catalyst loading is a critical parameter; a typical laboratory-scale molar ratio for a substrate to Raney Ni to KBH4 might be 1:1:4. umich.edu For industrial applications using gaseous hydrogen, doped Raney Nickel catalysts, with doping element/Ni weight ratios between 0.05 and 10%, are used to improve performance. google.com
Palladium on Carbon (Pd/C): Palladium-based catalysts are also effective for nitrile reduction. nih.govcommonorganicchemistry.com However, they can sometimes promote hydrogenolysis, leading to unwanted byproducts. researchgate.netresearchgate.net To mitigate this and improve selectivity for the primary amine, the reaction can be performed in a two-phase solvent system (e.g., dichloromethane (B109758)/water) with the addition of acidic additives like sodium dihydrogen phosphate (B84403) or sulfuric acid. nih.govhidenanalytical.com These additives form a salt with the primary amine product, sequestering it in the aqueous phase and preventing further reaction. nih.gov The catalyst loading significantly impacts conversion and yield; studies on analogous compounds like 3-phenylpropionitrile (B121915) have shown that decreasing the catalyst-to-substrate ratio from 0.30 g/g to 0.10 g/g can lead to a drop in isolated yield. nih.gov
Rhodium and Ruthenium Catalysts: Noble metals like Rhodium and Ruthenium offer alternative catalytic systems. Rhodium catalysts, when used in a two-phase solvent system with a basic substance, can achieve high conversion and selectivity for the primary aminomethyl group. google.com Ruthenium pincer complexes have also been shown to effectively catalyze the hydrogenation of various nitriles to primary amines. thieme-connect.de While often highly efficient, the higher cost of these catalysts can be a consideration for large-scale production. thieme-connect.de
The following table summarizes typical conditions and outcomes for the hydrogenation of aromatic nitriles using various catalysts, based on data from analogous compounds.
| Catalyst | Catalyst Loading | Hydrogen Source / Pressure | Solvent | Additives | Temperature | Substrate Analogue | Yield / Selectivity |
|---|---|---|---|---|---|---|---|
| Raney Nickel | ~1:1 molar ratio (Substrate:Ni) | KBH4 (4 eq.) | Ethanol | None | Room Temp. | 2-Phenylacetonitrile | 92% Yield (Primary Amine) |
| 10% Pd/C | 0.30 g / g substrate | 6 bar H₂ | Dichloromethane / Water | NaH₂PO₄, H₂SO₄ | 80 °C | 3-Phenylpropionitrile | 20% Yield, 26% Selectivity (Primary Amine) |
| 5% Pd/C | Equimolar catalyst to substrate | 4.0 bar H₂ | Not Specified | H₂SO₄ | 65 °C | Benzonitrile | 82% Yield (Primary Amine Salt) |
| Ruthenium Pincer Complex | 0.4 mol% | 75 bar H₂ | Toluene | H₂O (2 mol%) | 135 °C | 3,4-Dimethoxybenzonitrile | 96% Yield (Primary Amine) |
Scale-Up Considerations for Laboratory to Industrial Synthesis
Transitioning the catalytic hydrogenation of 3-(2,4-dimethoxyphenyl)propanenitrile from a laboratory setting to industrial-scale production introduces significant challenges related to mass transfer, heat management, and operational safety. uk-cpi.commt.com These factors are often negligible at the lab scale but become process-defining at the industrial level.
Furthermore, the hydrogenation of nitriles is a highly exothermic process. wikipedia.org Inadequate heat removal in large-scale reactors can create localized hot spots, leading to decreased selectivity, catalyst degradation, and an increased risk of a thermal runaway reaction. uk-cpi.commt.com Industrial slurry reactors are typically equipped with internal cooling coils or external jackets to manage the heat load effectively. wikipedia.orgacs.org
Catalyst Handling and Process Safety: The catalysts used for nitrile hydrogenation, particularly Raney Nickel and Palladium on Carbon, are pyrophoric. They can ignite spontaneously upon exposure to air, especially when dry or saturated with hydrogen. acs.orgwisc.eduhelgroup.com At an industrial scale, this necessitates specialized handling procedures. Catalysts are typically transferred as slurries in a solvent or water under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen. acs.org Post-reaction, the catalyst must be filtered and handled with extreme care. The flammability of hydrogen itself, which forms explosive mixtures with air over a wide concentration range (4-75%), is a primary safety concern that dictates reactor design, ventilation, and operational protocols. thieme-connect.dehelgroup.com
Reactor Choice and Process Intensification: Conventional industrial production often utilizes stirred-tank slurry reactors or trickle-bed reactors. tue.nl However, there is growing interest in continuous flow reactors for hydrogenation processes. uk-cpi.comnih.gov Continuous systems, where the hydrogen and liquid substrate are passed through a packed bed of catalyst (a cartridge), offer superior heat and mass transfer due to high surface-area-to-volume ratios. uk-cpi.comacs.org This allows for better temperature control, enhanced safety by minimizing the volume of hydrogen and pyrophoric catalyst handled at any given time, and simplified scale-up through a "numbering-up" approach (running multiple reactors in parallel) rather than increasing the size of a single vessel. uk-cpi.comwisc.edu One study on continuous-flow nitrile hydrogenation demonstrated that a catalyst remained active for over 300 hours without loss of selectivity, highlighting the potential for robust industrial processes. nih.gov
Chemical Transformations and Reactivity of 3 2,4 Dimethoxyphenyl Propan 1 Amine
Reactivity of the Primary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic. This allows it to readily participate in a range of reactions, including acylations, alkylations, oxidations, and condensations to form imines.
Acylation Reactions to Form Amides
Primary amines like 3-(2,4-dimethoxyphenyl)propan-1-amine readily react with acylating agents such as acyl chlorides, acid anhydrides, and esters to form stable amide derivatives. These reactions are fundamental in peptide synthesis and the creation of various pharmacologically active molecules. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
A pertinent example, although on a structurally similar compound, is the acylation of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine with 2-chloro-2-phenylacetyl chloride. This reaction, carried out in dichloromethane (B109758) in the presence of triethylamine (B128534) as a base, yields the corresponding N-acylated product, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide. mdpi.com This highlights the general reactivity of such primary amines towards acylation.
Table 1: Examples of Acylation Reactions of Primary Amines
| Amine Substrate | Acylating Agent | Product |
| This compound | Acetyl chloride | N-(3-(2,4-dimethoxyphenyl)propyl)acetamide |
| This compound | Benzoyl chloride | N-(3-(2,4-dimethoxyphenyl)propyl)benzamide |
| This compound | Acetic anhydride (B1165640) | N-(3-(2,4-dimethoxyphenyl)propyl)acetamide |
This table presents expected products from typical acylation reactions.
Alkylation Reactions for Secondary and Tertiary Amine Derivatives
The primary amine group of this compound can be alkylated to form secondary and tertiary amines. This is typically achieved by reaction with alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
Reductive amination offers a more controlled method for synthesizing secondary and tertiary amines. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding substituted amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). For instance, the reaction of a primary amine with an aldehyde in the presence of a reducing agent will yield a secondary amine.
Oxidation of the Amine Moiety
The primary amine group is susceptible to oxidation, and the resulting products depend on the oxidizing agent and reaction conditions used. Mild oxidizing agents can lead to the formation of nitriles. Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can lead to a variety of products, including nitroso and nitro compounds. For instance, primary amines can be oxidized to nitroalkanes. The electrochemical oxidation of aliphatic amines has also been studied, which typically proceeds through the formation of a radical cation. mdpi.com
Formation of Schiff Bases and Imines
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a key transformation in many biological and synthetic processes.
The synthesis of Schiff bases from the related 3,4-dimethoxybenzaldehyde (B141060) and various amines has been reported, indicating the high reactivity of the carbonyl group towards amine condensation. sibran.ruresearchgate.net By extension, this compound is expected to react readily with a wide range of aldehydes and ketones to form the corresponding Schiff bases. For example, its reaction with salicylaldehyde (B1680747) would yield a Schiff base ligand capable of coordinating with metal ions.
Reactivity of the Dimethoxyphenyl Moiety
The 2,4-dimethoxyphenyl group in the molecule is an electron-rich aromatic system. The two methoxy (B1213986) groups are strong activating groups and direct incoming electrophiles to specific positions on the benzene (B151609) ring.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The methoxy groups at positions 2 and 4 of the phenyl ring are ortho, para-directing. Due to the presence of two such groups, the aromatic ring in this compound is highly activated towards electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the two methoxy groups are additive, primarily directing substitution to the electron-rich positions. The position between the two methoxy groups (position 3) is sterically hindered, so electrophilic attack is more likely to occur at the positions ortho and para to the activating methoxy groups. masterorganicchemistry.com
Friedel-Crafts Acylation: The Friedel-Crafts acylation of the structurally similar 1,3-dimethoxybenzene (B93181) with acetyl chloride in the presence of aluminum chloride is a known reaction. chegg.com Similarly, acylation with 3-chloropropionic acid in the presence of polyphosphoric acid has been studied. researchgate.net These examples suggest that the dimethoxyphenyl moiety of this compound would readily undergo Friedel-Crafts acylation.
Nitration: The nitration of 1,3-dimethoxybenzene has been shown to yield mononitro compounds, with the major product being the result of substitution at the 4-position. chegg.com The high reactivity of 1,3-dimethoxybenzene towards nitration has been noted, and the reaction can proceed under relatively mild conditions. chegg.comrsc.org
Halogenation: The halogenation of activated aromatic rings like the dimethoxyphenyl group is expected to proceed readily. For instance, the bromination of 3-(3,5-dimethoxyphenyl)sydnone, another compound with a dimethoxy-substituted phenyl ring, has been investigated. tandfonline.com This indicates that the dimethoxyphenyl moiety in the target compound would be susceptible to halogenation, likely at the activated positions on the ring. The reaction with halogens like chlorine or bromine typically requires a Lewis acid catalyst. libretexts.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moiety
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | 3-(5-Nitro-2,4-dimethoxyphenyl)propan-1-amine |
| Bromination | Br⁺ | 3-(5-Bromo-2,4-dimethoxyphenyl)propan-1-amine |
| Acylation | CH₃CO⁺ | 3-(5-Acetyl-2,4-dimethoxyphenyl)propan-1-amine |
This table illustrates the expected major products based on the directing effects of the methoxy groups.
Modifications of Methoxy Groups
The two methoxy groups on the aromatic ring of this compound are key functional groups that can be chemically altered, although this is less common than reactions involving the amine. The primary modification of these groups is demethylation to yield the corresponding dihydroxyphenyl derivative. This transformation is typically achieved using strong Lewis acids or ether-cleaving reagents.
Table 1: General Conditions for Demethylation of Dimethoxybenzene Derivatives
| Reagent | Conditions | Product |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) at low temperatures | Dihydroxyphenyl derivative |
| Hydrobromic acid (HBr) | Reflux | Dihydroxyphenyl derivative |
| Pyridinium hydrochloride | High temperature (melt) | Dihydroxyphenyl derivative |
This table represents general methods applicable to dimethoxybenzene systems and is illustrative for the potential transformation of this compound.
The resulting catechol or resorcinol (B1680541) derivatives are valuable intermediates for synthesizing compounds with altered pharmacological profiles or for introducing new functionalities, such as points for further substitution or coordination with metal ions.
Cyclization and Heterocycle Formation
The structure of this compound, a β-arylethylamine, makes it an ideal precursor for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. The electron-donating nature of the two methoxy groups activates the aromatic ring, facilitating electrophilic aromatic substitution, which is the key step in many of these cyclizations. nih.govnrochemistry.com
The most prominent cyclization reaction involving β-arylethylamines is the Pictet-Spengler reaction, which leads to the formation of tetrahydroisoquinolines. wikipedia.org This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which subsequently undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the heterocyclic system. ebrary.net
The general mechanism involves:
Formation of an iminium ion from the condensation of the amine and a carbonyl compound under acidic conditions. wikipedia.org
Intramolecular electrophilic attack of the iminium ion on the C-6 position of the phenyl ring, which is activated by the methoxy groups.
Deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product.
While the classic Pictet-Spengler reaction is used to synthesize tetrahydroisoquinolines from phenylethylamines, a variation using tryptamines yields tetrahydro-β-carbolines. ebrary.netmdpi.com The synthesis of β-carbolines directly from this compound is not a standard application, as the indole (B1671886) nucleus is required for the typical reaction pathway. nih.govbeilstein-journals.org However, the underlying principles of iminium ion formation and intramolecular cyclization are fundamental to the reactivity of this compound. wikipedia.org
Table 2: Representative Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
| Amine Substrate | Carbonyl Source | Acid Catalyst | Product |
| β-Arylethylamine | Aldehyde/Ketone | HCl, H₂SO₄, or TFA | Tetrahydroisoquinoline |
| This compound | Formaldehyde (B43269) | Hydrochloric Acid | 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |
This table illustrates a typical Pictet-Spengler reaction. Specific yields and conditions for this compound would require experimental determination.
Beyond tetrahydroisoquinolines, the reactive nature of the primary amine and the activated aromatic ring allows for the synthesis of other nitrogen-containing heterocycles. scholaris.canih.gov For instance, reaction with appropriate bifunctional reagents can lead to the formation of larger ring systems or fused heterocycles. The synthesis of these scaffolds often involves multi-step sequences where the amine is first functionalized and then subjected to cyclization conditions. Examples of such scaffolds include benzazepines or other fused nitrogenous ring systems, depending on the chosen synthetic route. nih.govclockss.org
This compound serves as a key starting material for the synthesis of isoquinolines via dihydroisoquinoline intermediates. wikipedia.org The Bischler-Napieralski reaction is a cornerstone method for this transformation. nrochemistry.comwikipedia.org This reaction involves the acylation of the primary amine to form an N-acyl derivative, followed by an acid-catalyzed intramolecular cyclodehydration. organic-chemistry.orgjk-sci.com
The typical sequence is as follows:
Acylation: The amine is reacted with an acyl chloride or anhydride to form a β-arylethylamide. mdpi.com
Cyclodehydration: The resulting amide is treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. nrochemistry.comorganic-chemistry.org This promotes cyclization onto the activated aromatic ring to form a 3,4-dihydroisoquinoline.
Dehydrogenation: The dihydroisoquinoline can be subsequently oxidized (dehydrogenated) using a catalyst like palladium on carbon (Pd/C) to yield the fully aromatic isoquinoline (B145761). wikipedia.org
The electron-rich nature of the 2,4-dimethoxyphenyl ring is highly favorable for the Bischler-Napieralski reaction, promoting high yields of the cyclized product. nrochemistry.com
Conjugate Addition Reactions Involving the Amine
The primary amine group of this compound is a potent nucleophile. It can participate in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.com In this reaction, the amine adds to the β-carbon of the electron-deficient alkene. beilstein-journals.org
This reaction is a valuable carbon-nitrogen bond-forming process. The general scheme involves the nucleophilic attack of the amine on the β-position of a Michael acceptor, followed by protonation of the resulting enolate intermediate to give the β-amino carbonyl compound. youtube.com
Table 3: Examples of Michael Acceptors for Conjugate Addition with Amines
| Class of Michael Acceptor | Example | Product Type |
| α,β-Unsaturated Ketones | Methyl vinyl ketone | β-Aminoketone |
| α,β-Unsaturated Esters | Ethyl acrylate | β-Amino ester |
| α,β-Unsaturated Nitriles | Acrylonitrile | β-Aminonitrile |
Mechanistic Investigations of Key Transformation Reactions
The mechanisms of the primary cyclization reactions involving this compound have been subjects of detailed study.
Pictet-Spengler Reaction Mechanism: This reaction proceeds via an initial condensation of the amine with a carbonyl compound to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. wikipedia.org The key step is the intramolecular electrophilic aromatic substitution (SEAr), where the π-electrons of the dimethoxy-activated benzene ring attack the iminium carbon. ebrary.net The presence of electron-donating groups on the aromatic ring is crucial for the success of this cyclization, as they stabilize the cationic intermediate (Wheland intermediate) formed during the electrophilic attack. nih.gov Subsequent deprotonation re-aromatizes the ring system to furnish the final tetrahydroisoquinoline product. wikipedia.org
Bischler-Napieralski Reaction Mechanism: Two primary mechanisms are generally proposed for this reaction. nrochemistry.comwikipedia.org
Nitrilium Ion Intermediate: The amide, formed by acylation of the starting amine, is treated with a Lewis acid like POCl₃. The carbonyl oxygen attacks the Lewis acid, making it a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular electrophilic attack on the activated phenyl ring, followed by deprotonation, to yield the 3,4-dihydroisoquinoline. nrochemistry.comorganic-chemistry.org
Dichlorophosphoryl Imine-Ester Intermediate: An alternative pathway suggests the formation of a dichlorophosphoryl imine-ester intermediate. Cyclization occurs first, followed by elimination to form the imine of the dihydroisoquinoline product. wikipedia.org The prevailing mechanism is often dependent on the specific substrate and reaction conditions employed. nrochemistry.com
The efficiency of both the Pictet-Spengler and Bischler-Napieralski reactions is significantly enhanced by the 2,4-dimethoxy substitution pattern, which provides strong activation of the aromatic ring for the critical intramolecular electrophilic substitution step.
Applications of 3 2,4 Dimethoxyphenyl Propan 1 Amine in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
The primary amine functionality of 3-(2,4-Dimethoxyphenyl)propan-1-amine makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the synthesis of bioactive compounds and natural product analogues. Its utility can be projected in several key synthetic transformations.
One of the most significant potential applications is in the synthesis of isoquinoline (B145761) alkaloids. nih.govnih.gov The phenylethylamine core is a common precursor for constructing the isoquinoline scaffold through well-established methods like the Bischler-Napieralski or Pictet-Spengler reactions. In these pathways, the amine is first acylated and then cyclized to form the dihydroisoquinoline ring system, which can be further elaborated. The 2,4-dimethoxy substitution pattern on the phenyl ring would yield isoquinolines with specific oxygenation patterns, which are features of numerous naturally occurring alkaloids with a wide range of biological activities, including antitumor, antibacterial, and neuroprotective properties. nih.gov
Furthermore, this compound can serve as a key intermediate in multi-step synthetic sequences where the amine group is transformed into other functionalities. For instance, it can undergo condensation reactions with carbonyl compounds to form imines, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. Reductive amination of aldehydes and ketones with this amine would provide access to a variety of secondary and tertiary amines, expanding the molecular diversity accessible from this starting material. researchgate.net
The table below illustrates potential transformations where this compound could act as a key intermediate.
| Reaction Type | Reactant | Potential Product Class | Significance |
| Bischler-Napieralski Cyclization | Acyl chloride | Dihydroisoquinolines | Core of many bioactive alkaloids |
| Pictet-Spengler Reaction | Aldehyde/Ketone | Tetrahydroisoquinolines | Access to diverse natural product scaffolds |
| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amines | Introduction of molecular diversity |
| Imine Formation | Carbonyl Compound | Imines | Versatile synthetic intermediates |
Utilization as a Building Block in Scaffold Synthesis
The concept of molecular scaffolds is central to modern medicinal chemistry, providing a core structure upon which various functional groups can be appended to create libraries of compounds for biological screening. mdpi.com this compound is well-suited to function as a building block in the de novo synthesis of novel molecular scaffolds. mdpi.com
Its bifunctional nature, possessing both a nucleophilic amine and an aromatic ring that can be further functionalized, allows for its incorporation into a variety of heterocyclic systems. For example, it can be used in condensation reactions with dicarbonyl compounds or their equivalents to construct nitrogen-containing heterocycles such as pyrimidines or benzodiazepines, which are privileged structures in drug discovery.
The dimethoxyphenyl moiety not only influences the electronic properties of the molecule but also provides specific vectors for substitution, allowing for the controlled elaboration of the scaffold in three-dimensional space. The methoxy (B1213986) groups can potentially be demethylated to reveal hydroxyl groups, which can then be used as handles for further functionalization through ether or ester linkages.
The following table presents potential heterocyclic scaffolds that could be synthesized using this compound as a building block.
| Scaffold Class | Co-reactant(s) | Potential Synthetic Route |
| Pyrimidines | 1,3-Dicarbonyl compound | Condensation reaction |
| Benzodiazepines | 2-Aminobenzophenone derivative | Multi-step condensation/cyclization |
| Pyrroles | 1,4-Dicarbonyl compound | Paal-Knorr synthesis |
| Piperazines | Dihaloalkane | Double N-alkylation |
Integration into Medicinal Chemistry Research for Novel Compound Libraries
Combinatorial chemistry and high-throughput screening have become indispensable tools in the search for new therapeutic agents. researchgate.netnih.govopenaccessjournals.com The generation of large and diverse compound libraries is a cornerstone of this approach. This compound can be a valuable starting material for the creation of such libraries due to the reactivity of its primary amine group.
Through parallel synthesis techniques, the amine can be readily acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reacted with a range of isocyanates and isothiocyanates to produce libraries of amides, sulfonamides, ureas, and thioureas, respectively. Each of these reactions introduces a new point of diversity into the final molecule, allowing for the systematic exploration of the chemical space around the 3-(2,4-dimethoxyphenyl)propyl core. researchgate.net
These focused libraries can then be screened against a variety of biological targets to identify hit compounds. The dimethoxyphenyl moiety is a common feature in many biologically active compounds, including tubulin polymerization inhibitors and other anticancer agents, suggesting that libraries derived from this amine could be a fruitful source of new drug leads. nih.govnih.gov
The table below outlines the types of compound libraries that could be generated from this compound.
| Library Type | Reagent Class | Linkage Formed |
| Amide Library | Carboxylic acids/Acyl chlorides | Amide |
| Sulfonamide Library | Sulfonyl chlorides | Sulfonamide |
| Urea Library | Isocyanates | Urea |
| Thiourea Library | Isothiocyanates | Thiourea |
Precursor for Advanced Materials and Specialty Chemicals (excluding direct product properties)
Beyond medicinal chemistry, primary amines are important precursors in materials science for the synthesis of functional polymers and specialty chemicals. While specific applications of this compound in this area are not documented, its structure suggests potential utility.
The primary amine group can act as an initiator for ring-opening polymerization of N-carboxyanhydrides to produce polypeptides with defined structures. It can also be used as a monomer in condensation polymerizations with diacids or diacyl chlorides to form polyamides, or with diepoxides to form epoxy resins. The dimethoxyphenyl group would be incorporated as a pendant group along the polymer chain, influencing the material's properties such as solubility, thermal stability, and refractive index.
In the realm of specialty chemicals, this amine could be used as a building block for the synthesis of organic light-emitting diode (OLED) materials, where substituted aromatic amines are often key components of hole-transporting layers. It could also be a precursor for the synthesis of corrosion inhibitors or surfactants, where the amine provides a hydrophilic head group and the substituted phenylpropyl chain acts as a hydrophobic tail.
Derivatization for Enhanced Synthetic Utility
Derivatization of this compound can enhance its utility in organic synthesis by modifying its reactivity or introducing new functional groups. thermofisher.comresearchgate.net The primary amine is the most common site for derivatization.
Protection of the amine group, for example as a carbamate (B1207046) (e.g., Boc or Cbz), allows for selective reactions to be carried out on the aromatic ring, such as electrophilic aromatic substitution, without interference from the basic amine. Subsequent deprotection would then reveal the amine for further transformations.
The amine can also be converted into other nitrogen-containing functional groups. For example, oxidation could potentially yield oximes or nitro compounds, while reaction with azodicarboxylates could lead to the formation of hydrazines. These transformations open up new avenues for the incorporation of this building block into a wider range of molecular targets.
The table below provides examples of derivatization reactions and their potential impact on the synthetic utility of this compound.
| Derivatization Reaction | Reagent | Resulting Functional Group | Enhanced Synthetic Utility |
| Protection | Boc-anhydride | Boc-protected amine | Allows for selective chemistry on the aromatic ring |
| N-Alkylation | Alkyl halide | Secondary/Tertiary amine | Modifies steric and electronic properties |
| Conversion to Azide (B81097) | Triflyl azide | Azide | Precursor for triazole formation via click chemistry |
| Conversion to Isothiocyanate | Thiophosgene | Isothiocyanate | Reactive handle for synthesis of thioureas |
Analytical Characterization Methodologies in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are paramount in delineating the structural framework of 3-(2,4-Dimethoxyphenyl)propan-1-amine by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not widely available in the cited literature, the expected spectral features can be predicted based on its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propyl amine chain. The protons on the aromatic ring would likely appear as complex multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The two methoxy groups (-OCH₃) would each present as a sharp singlet, likely around δ 3.8 ppm. The protons of the propyl chain (-CH₂CH₂CH₂NH₂) would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the aromatic ring and the amine group.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. This would include signals for the aromatic carbons, the two methoxy carbons, and the three carbons of the propyl chain. The chemical shifts would provide evidence for the substitution pattern on the benzene (B151609) ring and the nature of the aliphatic chain.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 7.5 | m |
| -OCH₃ | ~3.8 | s |
| Ar-CH₂- | 2.5 - 2.8 | t |
| -CH₂-CH₂- | 1.7 - 2.0 | m |
| -CH₂-NH₂ | 2.8 - 3.1 | t |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-NH₂ | 35 - 45 |
| -CH₂-CH₂- | 30 - 40 |
| Ar-CH₂- | 25 - 35 |
| -OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. The primary amine (-NH₂) would show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 2,4-dimethoxyphenyl group in this compound constitutes a significant chromophore. One would expect to observe absorption maxima (λmax) in the UV region, characteristic of substituted benzene rings. The exact position and intensity of these bands would be influenced by the methoxy substituents on the aromatic ring.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₁₁H₁₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like amines. In the positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The observation of this ion at the appropriate m/z value would provide strong evidence for the molecular weight of the compound. Further fragmentation of this ion (MS/MS) could provide additional structural information.
Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z |
|---|---|---|
| HRMS | [M]⁺ | Calculated Exact Mass |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable tools for separating the components of a mixture and assessing the purity of a synthesized compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the context of this compound, TLC would be used to ascertain the presence of the product and the absence of starting materials or byproducts.
The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated on a flat carrier such as a glass plate or aluminum foil. A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.
For a primary amine like this compound, a common mobile phase would consist of a mixture of a nonpolar solvent and a more polar solvent, such as ethyl acetate (B1210297) and hexane. The ratio of these solvents would be optimized to achieve a good separation, ideally with the target compound having a retention factor (Rƒ) value between 0.3 and 0.7. The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Visualization of the separated spots on the TLC plate can be achieved under UV light if the compound is UV-active. Alternatively, chemical staining agents can be used. For primary amines, a ninhydrin (B49086) solution is a highly effective stain, which reacts with the amine to produce a distinctively colored spot, often purple or brown, upon gentle heating. chemistryhall.com
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique that offers higher resolution, sensitivity, and speed compared to TLC. It is extensively used for the final purity assessment of pharmaceutical and research compounds.
In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components of the sample are separated based on their interactions with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram.
For a compound like this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The elution order is generally from the most polar to the least polar compounds.
The selection of the specific column, mobile phase composition (including pH modifiers like formic acid or trifluoroacetic acid), flow rate, and detector wavelength are all critical parameters that need to be optimized for a given analysis. A diode-array detector (DAD) or a UV-Vis detector would be suitable for this compound due to the presence of the aromatic ring.
Although HPLC is a standard method for purity analysis, detailed experimental conditions such as the specific column, mobile phase composition, and retention time for this compound are not documented in the readily accessible research literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.
For this compound, the molecular formula is C₁₁H₁₇NO₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 67.68 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.78 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.18 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.39 |
| Total | | | | 195.262 | 100.00 |
In a typical elemental analysis experiment, a small, accurately weighed sample of the purified compound is combusted in a controlled environment. The resulting combustion products (e.g., CO₂, H₂O, N₂) are then quantitatively measured by a specialized instrument. The experimental results are generally considered acceptable if they are within ±0.4% of the calculated theoretical values.
A search of the scientific literature did not yield specific experimental ("found") elemental analysis data for this compound.
Chiral Analysis for Stereoisomeric Purity
Since this compound does not possess a chiral center, it is an achiral molecule. Therefore, it does not exist as enantiomers or diastereomers. Consequently, chiral analysis techniques such as measuring optical rotation or circular dichroism are not applicable for assessing its stereoisomeric purity. These techniques are used for molecules that can rotate plane-polarized light, a property of chiral compounds. For an achiral compound like this compound, the expected optical rotation would be zero.
Computational and Theoretical Investigations of Dimethoxyphenylpropanamines
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, consequently, the geometry and energy of a molecule.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying systems of moderate to large size due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net
For a molecule like 3-(2,4-Dimethoxyphenyl)propan-1-amine, DFT studies would typically begin with geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31++G(d,p), which has proven effective for similar organic molecules. researchgate.net Such calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller gap suggests the molecule is more polarizable and reactive. Another useful property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. nih.gov
Interactive Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (B3LYP/6-31++G(d,p))
This table presents illustrative data typical for a molecule of this class, as specific literature on this exact compound is not available.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| C-O (Methoxy) | ~1.36 Å | |
| C-C (Propyl) | ~1.53 Å | |
| C-N (Amine) | ~1.47 Å | |
| Bond Angle | C-C-C (Aromatic) | ~120.0° |
| C-O-C (Methoxy) | ~118.0° | |
| C-C-C (Propyl) | ~112.5° | |
| C-C-N (Propyl) | ~111.0° |
Interactive Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound
This table presents illustrative data for discussion purposes.
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. masterorganicchemistry.com For a flexible molecule like this compound, multiple conformers exist due to rotation around the C-C bonds of the propyl chain and the C-aryl bond.
Theoretical conformational analysis involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation. This process maps the potential energy surface of the molecule, identifying local energy minima that correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. For alkanes like propane, staggered conformations are generally lower in energy than eclipsed conformations due to reduced steric hindrance. youtube.com In this compound, the interactions between the bulky dimethoxyphenyl group and the amine group are critical in determining the most stable conformer. DFT calculations can precisely quantify the energy differences between these conformers.
Interactive Table 3: Hypothetical Relative Energies of Key Conformers of this compound
This table illustrates how different spatial arrangements would vary in stability.
| Conformer Description (Propyl Chain) | Dihedral Angle (Caryl-C1-C2-C3) | Relative Energy (kcal/mol) |
| Anti (Staggered) | ~180° | 0.00 (Global Minimum) |
| Gauche (Staggered) | ~60° | +0.95 |
| Eclipsed | ~0° | +4.50 |
| Eclipsed | ~120° | +3.80 |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, transition states—the highest energy points along the reaction coordinate. nih.govmdpi.com
For reactions involving this compound, such as N-alkylation or N-acylation, theoretical studies can model the entire reaction pathway. Using DFT methods, the geometries of the reactants, products, and any intermediates are optimized. nih.gov Transition state search algorithms are then employed to locate the saddle point on the energy surface corresponding to the transition state. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.
These studies provide a step-by-step view of bond-breaking and bond-forming processes. mdpi.com For example, in an acylation reaction, calculations could model the nucleophilic attack of the amine nitrogen on the carbonyl carbon of an acyl chloride, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group. This level of detail is often difficult to obtain through experimental means alone.
Prediction of Reactivity and Selectivity
Theoretical calculations can predict where and how a molecule is likely to react. The electronic properties derived from DFT studies are central to this predictive power.
Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the highest energy orbital containing electrons, is involved in reactions with electrophiles (it acts as a nucleophile). The LUMO, being the lowest energy empty orbital, is involved in reactions with nucleophiles (it acts as an electrophile). scirp.org By analyzing the spatial distribution of the HOMO and LUMO in this compound, one can predict which atoms are most involved in these interactions. The high electron density on the amine nitrogen would be reflected in the HOMO, confirming its nucleophilic character.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution in a molecule. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, such as the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the amine. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Mulliken charges or Fukui functions, which quantify the reactivity of specific atomic sites within the molecule.
Molecular Modeling in Synthetic Design
The insights gained from computational studies can be directly applied to the design and optimization of synthetic routes. researchgate.net By understanding the underlying electronic structure and reaction mechanisms, chemists can make more informed decisions in the laboratory.
For instance, if a synthetic plan requires a reaction at the aromatic ring of this compound (e.g., electrophilic aromatic substitution), computational models can predict the most likely site of substitution. The electron-donating methoxy groups and the alkylamine side chain will activate the ring, but their directing effects (ortho, para) can be complex. MEP maps and calculated reactivity indices can predict the regioselectivity, guiding the choice of reaction conditions and protecting groups to achieve the desired product.
Furthermore, by calculating the activation energies for competing reaction pathways, molecular modeling can help predict which products are likely to form under kinetic versus thermodynamic control. nih.gov This allows chemists to fine-tune reaction parameters like temperature and reaction time to maximize the yield of the target molecule, reducing waste and avoiding tedious purification processes.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for 3-arylpropan-1-amines often rely on traditional methods that may involve harsh reagents and generate significant waste. The development of novel and sustainable synthetic routes for 3-(2,4-Dimethoxyphenyl)propan-1-amine is a crucial area for future investigation.
Key Research Objectives:
Green Chemistry Approaches: Exploration of synthetic pathways that align with the principles of green chemistry is paramount. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods to minimize waste and energy consumption. For instance, leveraging biocatalysis or photocatalysis could offer elegant and sustainable alternatives to conventional reductive amination or nitrile reduction routes.
Catalytic Hydrogenation: The development of highly selective and reusable heterogeneous catalysts for the one-pot synthesis of primary amines from corresponding nitriles or nitroalkenes under continuous flow conditions presents a promising research direction.
C-H Activation/Functionalization: Investigating direct C-H functionalization approaches on readily available precursors could provide a more atom-economical synthesis. For example, a direct hydroamination of a suitable allylbenzene (B44316) derivative could be an attractive route.
| Synthetic Strategy Category | Potential Approaches | Key Advantages |
| Green Chemistry | Biocatalysis, Photocatalysis, Use of green solvents (e.g., water, supercritical CO2) | Reduced environmental impact, milder reaction conditions, potential for high selectivity |
| Catalytic Methods | Heterogeneous catalysis for continuous flow hydrogenation, Transfer hydrogenation | Catalyst reusability, suitability for large-scale production, improved safety |
| Atom Economy | C-H activation, Hydroamination | Fewer synthetic steps, reduced waste generation |
Exploration of New Reactivity Profiles and Derivatization Opportunities
The unique electronic properties conferred by the 2,4-dimethoxy substitution pattern on the phenyl ring, combined with the nucleophilic primary amine, suggest a rich and largely unexplored reactivity profile for this compound.
Future research should focus on:
Electrophilic Aromatic Substitution: The electron-donating methoxy (B1213986) groups strongly activate the aromatic ring towards electrophilic substitution. Systematic studies on nitration, halogenation, acylation, and other electrophilic aromatic substitution reactions could yield a diverse library of novel derivatives with potentially interesting biological activities. The regioselectivity of these reactions would be a key aspect to investigate.
Derivatization of the Primary Amine: The primary amine serves as a versatile handle for a wide range of derivatization reactions. Future work could explore the synthesis of amides, sulfonamides, ureas, and carbamates. Furthermore, more complex transformations such as the Pictet-Spengler or Bischler-Napieralski reactions could be investigated to construct novel heterocyclic scaffolds.
Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring could be further functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.
| Derivatization Site | Reaction Type | Potential Products |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro, halo, acyl, and alkyl derivatives |
| Primary Amine | Acylation, Sulfonylation, Cyclization | Amides, sulfonamides, isoquinolines, β-carbolines |
| Aromatic Ring | Cross-Coupling Reactions | Biaryls, styrenes, N-arylated derivatives |
Advanced Applications in Complex Natural Product Synthesis
Phenethylamine (B48288) and its derivatives are common structural motifs in a wide array of biologically active natural products, particularly alkaloids. nih.gov The specific substitution pattern of this compound makes it a potentially valuable building block in the total synthesis of complex natural products.
Potential applications include:
Biomimetic Synthesis: The structure of this compound could serve as a precursor in biomimetic syntheses of alkaloids that feature a dimethoxyphenyl moiety.
Fragment-Based Synthesis: As a functionalized building block, it can be incorporated into fragment-based approaches for the synthesis of complex molecular architectures. nih.gov Its primary amine allows for facile coupling with other synthetic fragments.
Diversity-Oriented Synthesis: The derivatization potential of this compound makes it an excellent starting point for diversity-oriented synthesis, enabling the rapid generation of libraries of complex and diverse molecules for biological screening.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. researchgate.netacs.orgmorressier.com Similarly, automated synthesis platforms can significantly accelerate the discovery and optimization of new chemical entities. ethz.chsynplechem.comenamine.netsigmaaldrich.com
Future research in this area should explore:
Continuous Flow Synthesis: Developing a robust and scalable continuous flow process for the synthesis of this compound and its derivatives. researchgate.net This would involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors.
Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from the parent compound. ethz.chsynplechem.comenamine.net This would enable high-throughput screening for desired properties.
In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., FT-IR, NMR) into a flow setup to allow for real-time reaction monitoring and automated optimization of reaction conditions.
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis of the parent compound and its derivatives | Enhanced safety, scalability, precise control over reaction parameters, potential for higher yields |
| Automated Synthesis | High-throughput synthesis of derivative libraries | Accelerated discovery, rapid structure-activity relationship (SAR) studies, reduced manual labor |
| In-line Analytics | Real-time monitoring and optimization of flow reactions | Faster process development, improved understanding of reaction kinetics |
Deeper Mechanistic Understanding of Transformations via Advanced Spectroscopic and Computational Methods
A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic and computational methods can provide invaluable insights into the reactivity of this compound.
Future studies could involve:
In-situ Spectroscopy: Employing in-situ spectroscopic techniques, such as ReactIR and in-situ NMR, to monitor reaction progress and identify transient intermediates in real-time.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict regioselectivity, and understand the electronic structure and reactivity of the molecule and its derivatives. nih.govresearchgate.netresearchgate.net This can help in elucidating reaction mechanisms and in the rational design of new catalysts and reactions.
Kinetics Studies: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of various parameters on reaction rates, providing a quantitative understanding of the underlying mechanisms.
| Methodology | Application | Insights Gained |
| In-situ Spectroscopy | Real-time monitoring of derivatization and cyclization reactions | Identification of intermediates, understanding reaction kinetics |
| Computational Chemistry | DFT calculations of reaction pathways, frontier molecular orbitals, and transition states | Prediction of reactivity and selectivity, elucidation of reaction mechanisms |
| Kinetic Analysis | Determination of rate laws and activation parameters | Quantitative understanding of reaction dynamics, optimization of reaction conditions |
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-Dimethoxyphenyl)propan-1-amine, and how can purity be optimized?
Methodological Answer:
- Synthesis via Reductive Amination : React 2,4-dimethoxybenzaldehyde with nitromethane in a Henry reaction to form β-nitro alcohol, followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine. Alternatively, use a Gabriel synthesis with 3-(2,4-dimethoxyphenyl)propyl bromide and phthalimide .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Perform MIC assays against S. aureus and E. coli using broth microdilution (concentration range: 1–256 µg/mL) .
- Receptor Binding : Screen for serotonin receptor (5-HT₂A) affinity via competitive radioligand binding assays (³H-ketanserin, IC₅₀ determination) .
Advanced Research Questions
Q. How does the 2,4-dimethoxy substitution pattern influence structure-activity relationships (SAR) compared to 3,4- or 4-methoxy analogs?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., 3,4-dimethoxy, 4-methoxy) and test in parallel assays. For example:
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Systematic Review : Compare assay conditions (e.g., pH, solvent DMSO concentration). For instance, solubility variations in aqueous buffers (>10% DMSO) may artifactually reduce observed IC₅₀ values .
- Reproducibility Protocols : Standardize cell lines (e.g., HEK-293 for receptor assays) and validate purity via HPLC-MS before testing .
Q. What computational strategies predict metabolic pathways and toxicity?
Methodological Answer:
- In Silico Tools :
- Validation : Perform in vitro microsomal assays (human liver microsomes + NADPH) and track metabolites via LC-HRMS .
Q. How can enantiomeric purity be achieved, and what chiral analysis methods are recommended?
Methodological Answer:
- Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation, followed by recrystallization .
- Analysis : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10, 1 mL/min); retention times: 12.3 min (R) and 14.1 min (S) .
Q. What strategies improve compound stability under physiological conditions?
Methodological Answer:
- pH Stability Testing : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; optimal stability at pH 7.4 (t₁/₂ > 48 hours) .
- Salt Formation : Prepare hydrochloride salt (m.p. 145–148°C) to enhance hygroscopic resistance .
Q. How can green chemistry principles be applied to scale-up synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
